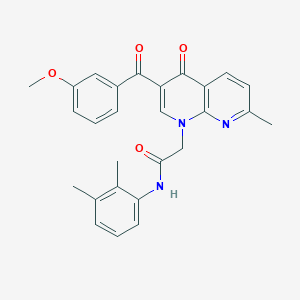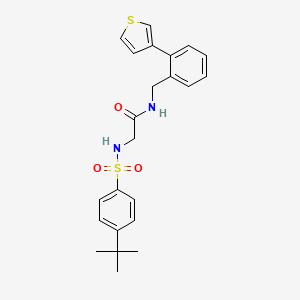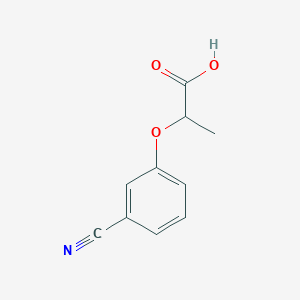
2-(3-Cyanophenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyanophenoxy)propanoic acid is a chemical compound that belongs to the category of heterocyclic organic compounds . It has a molecular weight of 191.183360 g/mol and a molecular formula of C10H9NO3 . The IUPAC name for this compound is 3-(2-cyanophenoxy)propanoic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyanophenoxy group attached to a propanoic acid molecule . The exact structure can be represented by the canonical SMILES string: C1=CC=C(C=C1)C#N)OCCC(=O)O .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 368ºC at 760 mmHg, a flash point of 176.3ºC, and a density of 1.27g/cm³ .
Aplicaciones Científicas De Investigación
Sorption of Phenoxy Herbicides to Soil and Minerals
Research on phenoxy herbicides, including compounds structurally related to 2-(3-Cyanophenoxy)propanoic acid, has demonstrated their interaction with soil, organic matter, and minerals. These studies highlight the environmental fate of such compounds, including their sorption behavior and the factors influencing it, such as soil pH, organic carbon content, and the presence of metal oxides. This knowledge is crucial for assessing the environmental impact of these herbicides and for developing strategies to mitigate their persistence and mobility in the environment (Werner, Garratt, & Pigott, 2012).
Antioxidant and Pharmacological Properties of Phenolic Compounds
Phenolic compounds, including those related to this compound, exhibit a range of biological activities. These include antioxidant, antimicrobial, anti-inflammatory, and neuroprotective effects. Such properties make them candidates for various therapeutic applications, including the treatment of chronic diseases, neurodegenerative disorders, and as potential anti-cancer agents. The pharmacological potential of these compounds is grounded in their ability to modulate oxidative stress, inflammation, and cell signaling pathways (Naveed et al., 2018).
Applications in Membrane Technologies
The use of tannic acid, a polyphenol, in membrane technologies, suggests potential applications for structurally related compounds like this compound in this field. Tannic acid has been employed for membrane surface modification, interlayer and selective layer construction, and mixed matrix membrane development. These applications exploit the compound's ability to enhance membrane properties, such as hydrophilicity, antifouling characteristics, and permselectivity. This indicates a promising area for the application of similar phenolic compounds in the development of advanced membrane technologies (Yan et al., 2020).
Safety and Hazards
While specific safety and hazard information for 2-(3-Cyanophenoxy)propanoic acid is not available, related compounds like propionic acid are known to be hazardous. They are classified as flammable liquids, corrosive to metals, and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
2-(3-cyanophenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7(10(12)13)14-9-4-2-3-8(5-9)6-11/h2-5,7H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWVOQTUWNNAIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

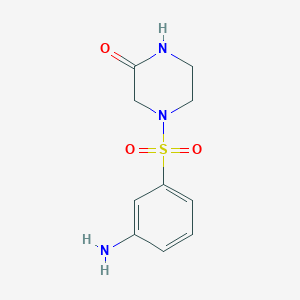
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2470820.png)

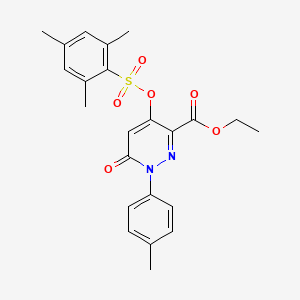
![N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2470825.png)
![2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2470826.png)
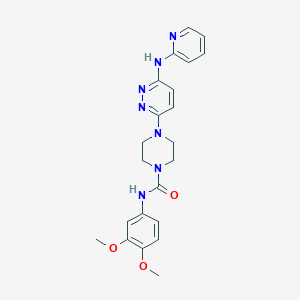
![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2470830.png)
![N-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B2470831.png)
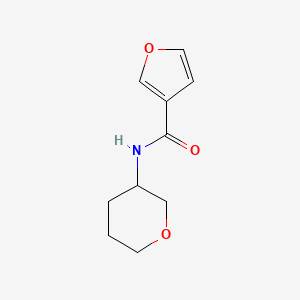
![4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride](/img/structure/B2470834.png)
![4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2470836.png)
